Potency on ALK5 Kinase Activity: BIBF0775 vs. SB-431542, LY-2157299, and A83-01
BIBF0775 inhibits the kinase activity of recombinant human TGFβRI (ALK5) with an IC50 of 34 nM . This potency is comparable to or exceeds that of other widely used ALK5 inhibitors. SB-431542 exhibits an IC50 of 94 nM [1], LY-2157299 (Galunisertib) has an IC50 of 56 nM , and A83-01 shows an IC50 of 12 nM . While A83-01 is more potent, BIBF0775 demonstrates a favorable balance of potency and selectivity as described in subsequent evidence items.
| Evidence Dimension | ALK5 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 34 nM |
| Comparator Or Baseline | SB-431542 (94 nM), LY-2157299 (56 nM), A83-01 (12 nM) |
| Quantified Difference | BIBF0775 is 2.8x more potent than SB-431542, 1.6x more potent than LY-2157299, and 2.8x less potent than A83-01 |
| Conditions | Recombinant human ALK5 kinase activity assay |
Why This Matters
Ensures users select the appropriate compound for their required potency threshold in ALK5 inhibition studies.
- [1] Inman, G. J., et al. Mol. Pharmacol. 2002, 62(1), 65-74. View Source
